HLA-A2 Binding Affinity: Bcl-xL173–182 Exhibits a 33-Fold Higher Affinity Than Overlapping Epitopes
The Bcl-xL173–182 peptide (YLNDHLEPWI) demonstrates an HLA-A2 binding affinity with a C50 of 3 µM, which is 33-fold higher than the overlapping peptides Bcl-xL165–174 (RIAAWMATYL) and Bcl-xL161–170 (VLVSRIAAWM), both of which have a C50 >100 µM [1]. This affinity is comparable to another strong binder, Bcl-xL169–178 (WMATYLNDHL), which has a C50 of 4 µM, but Bcl-xL173–182 remains the superior epitope when considering downstream functional immunogenicity [1].
| Evidence Dimension | HLA-A2 binding affinity (C50) |
|---|---|
| Target Compound Data | C50 = 3 µM |
| Comparator Or Baseline | Bcl-xL165–174: C50 >100 µM; Bcl-xL161–170: C50 >100 µM; Bcl-xL169–178: C50 = 4 µM |
| Quantified Difference | Target compound has a >33-fold higher affinity compared to Bcl-xL165–174 and Bcl-xL161–170 |
| Conditions | MHC stabilization assay using T2 cells; C50 is the peptide concentration required for half-maximal stabilization of HLA-A2 |
Why This Matters
The significantly higher HLA-A2 binding affinity of Bcl-xL173–182 directly translates to superior epitope presentation, making it the primary choice for detecting and expanding antigen-specific T cells.
- [1] Andersen MH, Reker S, Kvistborg P, Becker JC, Straten PT. Spontaneous immunity against Bcl-xL in cancer patients. J Immunol. 2005;175(4):2709-2714. View Source
